Thiophene, 2,3,4-trimethyl-

Descripción general

Descripción

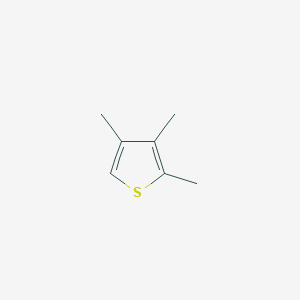

Thiophene, 2,3,4-trimethyl- is an organic compound with the molecular formula C7H10S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. The presence of three methyl groups at the 2, 3, and 4 positions of the thiophene ring distinguishes this compound from other thiophene derivatives. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2,3,4-trimethyl-, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . These reactions typically require specific catalysts and reaction conditions, such as elevated temperatures and inert atmospheres, to proceed efficiently.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For example, the Gewald reaction is favored for its simplicity and high yield, making it suitable for industrial applications .

Análisis De Reacciones Químicas

Hydrogenation Reactions

Thiophene derivatives are susceptible to hydrogenation, converting the aromatic ring into partially saturated or fully saturated structures. For 2,3,4-trimethylthiophene:

-

Mechanism : Hydrogenation occurs via two parallel pathways: (1) direct ring-opening to form C₅ hydrocarbons and (2) hydrogenation to tetrahydrothiophene (THT), which further reacts to C₅ hydrocarbons .

-

Conditions : Catalysts like CoMo/Al₂O₃ under high-pressure hydrogen (28 atm) and temperatures (290°C) .

-

Products :

Pathway Intermediate Final Product Pathway 1 Ring-opening C₅ hydrocarbons Pathway 2 THT formation C₅ hydrocarbons

Oxidation Reactions

Oxidation of thiophene derivatives leads to sulfur-centered transformations:

-

Mechanism : Oxidizing agents like H₂O₂ or m-CPBA convert the sulfur atom into sulfoxide (S=O) or sulfone (SO₂) structures .

-

Applications : Oxidized derivatives are used in medicinal chemistry for their bioactivity .

Electrophilic Substitution

The thiophene ring is highly reactive toward electrophiles due to sulfur’s lone pairs:

Cross-Coupling Reactions

Cross-coupling is critical for synthesizing extended conjugated systems:

| Reaction Type | Catalyst | Reagents | Yield |

|---|---|---|---|

| Suzuki | Pd(0) | Boronic acid + dibromo-thiophene | 50–90% |

| Stille | Pd(0) | Organotin compounds | 75–90% |

| Sonogashira | Pd/Cu | Acetylenes | N/A |

Mechanistic Insights

-

Kinetics : Hydrodesulfurization follows pseudo-first-order kinetics, with THT reacting faster than thiophene .

-

Regioselectivity : Substitution patterns (e.g., methyl groups) influence reaction pathways .

Research Highlights

-

Multi-Pathway Reactions : Thiophene’s dual reactivity (aromatic and non-aromatic) enables diverse transformations .

-

Green Chemistry : Microwave-assisted Suzuki reactions reduce solvent use .

This compound’s reactivity underscores its importance in modern chemistry, from energy storage to drug discovery.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

Thiophene derivatives serve as essential building blocks in the synthesis of more complex organic molecules and polymers. Their unique electronic properties make them suitable for creating a wide range of functional materials.

Polymer Chemistry

Thiophene-based polymers, particularly polythiophenes, are renowned for their outstanding electronic properties. They are used in the fabrication of organic semiconductors and conductive materials. The versatility of thiophene allows for extensive chemical modifications, enhancing their utility in electronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biological Applications

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of thiophene derivatives. For instance, a study found that certain thiophene compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa, surpassing the effectiveness of standard antibiotics like gentamicin . The following table summarizes the antimicrobial activities of selected thiophene derivatives:

| Compound | Activity Against | Potency Comparison |

|---|---|---|

| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin |

| Thiophene Derivative 8a | Staphylococcus aureus | Comparable to standard antibiotics |

| Thiophene Derivative 8b | Escherichia coli | Moderate activity |

Pharmaceutical Applications

Thiophene derivatives are also explored for their therapeutic properties. They have been identified as potential candidates for drugs targeting voltage-gated sodium channels and have applications in dental anesthetics . The ability to modify the thiophene structure allows for the development of compounds with tailored pharmacological profiles.

Industrial Applications

Organic Electronics

In the industry, thiophene derivatives are crucial in producing organic semiconductors due to their excellent charge transport properties. They are utilized in various electronic devices, including solar cells and sensors. The compatibility of thiophenes with different substrates enhances their applicability in flexible electronics .

Agricultural Chemistry

Thiophene compounds have been investigated for their potential use as pesticides and herbicides. Their structural diversity allows for the design of novel agrochemicals that can target specific pests while minimizing environmental impact .

Case Studies

1. Antimicrobial Activity Study

A comprehensive study synthesized various thiophene derivatives and evaluated their antibacterial properties through in vitro assays. The results indicated that certain derivatives demonstrated superior activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .

2. Synthesis of Terthiophenes

Research on terthiophenes—polymers made from three thiophene units—has shown that these compounds possess enhanced optical properties suitable for applications in biosensing and photodynamic therapy. The study highlighted synthetic routes that allow for easy modification of terthiophenes to optimize their performance in biological applications .

Mecanismo De Acción

The mechanism of action of thiophene, 2,3,4-trimethyl- depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which inhibit the flow of sodium ions and reduce neuronal excitability . The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Thiophene, 2,3,4-trimethyl- can be compared with other thiophene derivatives, such as:

Thiophene, 2,5-dimethyl-: This compound has two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and physical properties.

Thiophene, 3,4-dimethyl-: With methyl groups at the 3 and 4 positions, this derivative may exhibit different substitution patterns and reactivity compared to Thiophene, 2,3,4-trimethyl-.

Thiophene, 2-methyl-: The presence of a single methyl group at the 2 position can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of Thiophene, 2,3,4-trimethyl- lies in its specific substitution pattern, which can affect its chemical behavior and applications in various fields .

Actividad Biológica

Thiophene, 2,3,4-trimethyl- is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its effects on cancer cells, anti-inflammatory potential, and other pharmacological activities.

Overview of Thiophene Compounds

Thiophenes are five-membered aromatic rings containing sulfur. The introduction of various substituents can significantly alter their chemical properties and biological activities. Thiophene derivatives have been studied for their potential applications in pharmaceuticals, agriculture, and materials science.

Biological Activities

1. Anticancer Activity

Thiophene derivatives exhibit significant anticancer properties. A notable study investigated the antiproliferative effects of various thiophene compounds on human cancer cell lines. The compound 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (referred to as 4e ) showed remarkable potency against several cancer types, including HeLa (cervical cancer) and Jurkat (T-leukemia) cells. The IC50 values were recorded as low as 0.2 µM for K562 cells and 0.3 µM for Jurkat cells, indicating strong growth inhibition at submicromolar concentrations .

The mechanism of action for these compounds often involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis. Specifically, compound 4e caused G2/M phase arrest and increased expression of cyclin B1 while also activating caspase-3 pathways associated with apoptosis .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4e | HeLa | 0.7 | Tubulin inhibition |

| 4e | Jurkat | 0.3 | Apoptosis induction |

| 4e | K562 | 0.2 | Cell cycle arrest |

2. Anti-inflammatory Activity

Thiophene derivatives have also been recognized for their anti-inflammatory properties. For instance, compounds derived from thiophene have shown inhibitory activity against enzymes like COX and LOX, which are crucial in inflammatory processes. One study reported an IC50 value of 29.2 µM for a thiophene derivative against the 5-lipoxygenase enzyme . These findings suggest that modifications in the thiophene structure can enhance anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | COX | 6.0 |

| Compound B | LOX | 6.6 |

| Compound C | 5-LOX | 29.2 |

Case Studies

Case Study 1: Anticancer Effects in Vivo

In a preclinical study involving mice bearing tumor xenografts, the administration of thiophene derivatives led to a significant reduction in tumor size compared to controls. The study highlighted that these compounds not only inhibited tumor growth but also improved survival rates in treated mice .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of thiophene derivatives in a rat model of acute inflammation induced by carrageenan. The results demonstrated a marked reduction in paw edema when treated with specific thiophene compounds, suggesting their potential use as therapeutic agents in managing inflammation .

Propiedades

IUPAC Name |

2,3,4-trimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-5-4-8-7(3)6(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVVDCDMBKFUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073277 | |

| Record name | Thiophene, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-04-6 | |

| Record name | 2,3,4-Trimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NN5DSQ4CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.